Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Overview
Description
Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a useful research compound. Its molecular formula is C19H25N3O2S and its molecular weight is 359.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The crystal structure of a similar compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, demonstrates mirror symmetry and adopts a chair conformation. This analysis is essential in understanding the molecular geometry and potential reactivity of such compounds (Yongkwan Dong et al., 1999).
Novel Synthesis Routes
Research has developed novel routes for synthesizing new spirocyclic amide derivatives from compounds structurally related to tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate. These methods involve oxidative cleavage followed by amine coupling and deprotection (R. Srinivasan et al., 2012).
Potential Anti-Cancer Applications
Compounds with a structure similar to the queried chemical have been synthesized and evaluated for their potential as epidermal growth factor receptor inhibitors. These compounds, including triazaspiro[4.5]dec-8-ene benzylidine derivatives, showed moderate antiproliferative activity against specific cancer cell lines (D. Fleita et al., 2013).
Reactivity Studies
Studies on the reactivity of similar compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, offer insights into potential chemical transformations and applications in synthesizing biologically active heterocyclic compounds (A. I. Moskalenko et al., 2012).
Spectroscopy and Absolute Configuration
The use of NMR spectroscopy to assign the absolute configuration of structurally related compounds provides crucial data for understanding the stereochemistry of these molecules, which is fundamental in their potential application in drug design and synthesis (A. Jakubowska et al., 2013).
properties
IUPAC Name |
tert-butyl 3-(3-methylphenyl)-2-sulfanylidene-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c1-13-6-5-7-14(12-13)15-16(25)21-19(20-15)8-10-22(11-9-19)17(23)24-18(2,3)4/h5-7,12H,8-11H2,1-4H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOQYOXSMMQLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)OC(C)(C)C)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111125 | |
Record name | 1,4,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-(3-methylphenyl)-3-thioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(3-methylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate | |
CAS RN |
1351398-76-9 | |
Record name | 1,4,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-(3-methylphenyl)-3-thioxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1351398-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,8-Triazaspiro[4.5]dec-1-ene-8-carboxylic acid, 2-(3-methylphenyl)-3-thioxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201111125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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